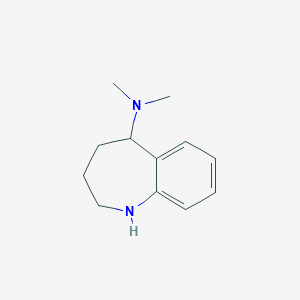

5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. This compound has garnered attention due to its potential therapeutic and environmental applications.

Wissenschaftliche Forschungsanwendungen

5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary targets of 5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine are the muscarinic (M3) receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

The compound interacts with its targets by acting as an antagonist at the muscarinic (M3) receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the downstream effects triggered by these receptors .

Biochemical Pathways

Given its antagonistic action on muscarinic (m3) receptors, it can be inferred that it impacts thecholinergic signaling pathways . By blocking the M3 receptors, it disrupts the normal functioning of these pathways, leading to various downstream effects .

Pharmacokinetics

Itsmolecular weight is 190.28 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its antagonistic effect on muscarinic (M3) receptors . By blocking these receptors, it can potentially alter various physiological processes controlled by the cholinergic signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine: This compound shares a similar core structure but differs in its substituents.

1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydro structure but belongs to a different chemical class.

Uniqueness

5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE is unique due to its specific dimethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine is a compound belonging to the benzazepine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C15H20N2O

- Molecular Weight : 244.33 g/mol

- CAS Number : 2361638-71-1

Immunomodulatory Effects

Research indicates that benzazepines can exhibit immunomodulatory effects. A study highlighted that certain benzazepines inhibited T cell proliferation and natural killer (NK) cell functions, particularly against large granular lymphocytes. This suggests a potential role in modulating immune responses, which could be beneficial in conditions characterized by immune dysregulation .

Neuropharmacological Activity

Benzazepines are also noted for their neuropharmacological properties. Some derivatives have been shown to possess antipsychotic activity comparable to established medications like clozapine. This activity is attributed to their interaction with neurotransmitter receptors in the central nervous system .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., dopamine and serotonin receptors).

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in neurotransmitter metabolism or immune cell activation.

Study on Immunomodulation

A pivotal study examined the effects of synthesized benzazepines on human peripheral blood mononuclear cells. The results demonstrated that these compounds significantly inhibited T cell activation and proliferation while having a lesser effect on B lymphocytes .

Neuropharmacological Assessment

In a comparative study assessing various benzazepine derivatives for neuroleptic activity, it was found that specific compounds exhibited significant efficacy in reducing psychotic symptoms in animal models. The study emphasized the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,12-13H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRGKPZGOKPOJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444998 |

Source

|

| Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155061-62-4 |

Source

|

| Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.